molecular formula C19H23NO4S B4894537 N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

Cat. No. B4894537
M. Wt: 361.5 g/mol
InChI Key: QAPADXWAIOWKFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related N-aryl-2,5-dimethoxybenzenesulfonamides and other sulfonamide derivatives typically involves condensation reactions between an amine and a sulfonyl chloride under basic conditions. For example, the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was achieved under base conditions, highlighting the general approach for sulfonamide synthesis which involves excellent yields, short reaction times, and high purity, achieved through reactions facilitated by base conditions (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of two aromatic rings connected through a sulfonamide group, often leading to a V-shaped conformation. In the case of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, single crystal X-ray structure analysis revealed a V-shape conformation, with the dihedral angle between the benzene rings indicating the spatial arrangement of the molecule. This structural feature is crucial for the interaction of sulfonamides with biological targets (Kobkeatthawin et al., 2017).

Chemical Reactions and Properties

Sulfonamides, including derivatives similar to N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide, undergo various chemical reactions, such as acylation, amidation, and rearrangement reactions. These reactions are pivotal for modifying the chemical structure to enhance biological activity or solubility. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were developed as chemoselective acylation reagents, demonstrating the versatility of sulfonamides in synthetic chemistry (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility and crystalline structure, are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns play a significant role in the stability and solubility of these compounds. Studies on N-(4-acetylphenyl)-4-chlorobenzenesulfonamide revealed that molecules are linked by N–H···O and C–H···O hydrogen bonds into double chains, indicating the importance of hydrogen bonding in determining physical properties (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity and stability, are closely related to their structural features. The presence of electronegative sulfur and oxygen atoms in the sulfonamide group affects the electronic distribution within the molecule, influencing its reactivity. The study on N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, for example, shows the intermolecular interactions and stability of the compound, highlighting the chemical behavior typical of sulfonamide derivatives (Kobkeatthawin et al., 2013).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, a key player in the folate synthesis pathway .

Mode of Action

Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (paba) into dihydropteroate, a precursor of folic acid .

Biochemical Pathways

The compound likely affects the folate synthesis pathway, given its structural similarity to other sulfonamides . By inhibiting dihydropteroate synthase, it prevents the formation of dihydropteroate and subsequently, tetrahydrofolate. This molecule is crucial for the synthesis of nucleotides, so its depletion can inhibit DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide can lead to a decrease in nucleotide synthesis, thereby inhibiting DNA replication and cell division . This can result in the death of rapidly dividing cells, such as bacteria.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its metabolism and excretion, altering its efficacy and potential for side effects .

Future Directions

The potential applications of this compound could be vast, depending on its physical and chemical properties. It could be explored for use in pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-5-10-24-18-11-13(2)14(3)12-19(18)25(22,23)20-17-8-6-16(7-9-17)15(4)21/h6-9,11-12,20H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPADXWAIOWKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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